4-Chloro-2-(methylthio)quinazoline

Description

Properties

IUPAC Name |

4-chloro-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXSOCFQUJMNEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453461 |

Source

|

| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58803-74-0 |

Source

|

| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-(methylthio)quinazoline (CAS: 58803-74-0)

<Senior Application Scientist >

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(methylthio)quinazoline, a pivotal heterocyclic intermediate in medicinal chemistry and drug discovery. The quinazoline scaffold is recognized as a "privileged" structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This document delves into the synthesis, physicochemical properties, reactivity, and applications of this specific chloro-substituted quinazoline, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Strategic Importance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The quinazoline core is a foundational element in a variety of approved drugs and clinical candidates, exhibiting a wide pharmacological spectrum that includes anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][3][4]

The subject of this guide, this compound, serves as a crucial and versatile building block in the synthesis of more complex, biologically active molecules.[1] The chlorine atom at the 4-position is a highly reactive site, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups. Concurrently, the methylthio group at the 2-position can either be retained to modulate the final compound's physicochemical properties and biological activity or be further modified.[1] This dual functionality makes it an invaluable intermediate for constructing libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties is fundamental to the effective handling, reaction design, and characterization of any chemical compound.

2.1. Physical and Chemical Properties

The key physicochemical data for this compound are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| CAS Number | 58803-74-0 | [5][6] |

| Molecular Formula | C₉H₇ClN₂S | [5][6] |

| Molecular Weight | 210.68 g/mol | [5] |

| Appearance | White solid | [6] |

| Boiling Point | 387.7 ± 34.0 °C (Predicted) | [5] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [5] |

2.2. Spectroscopic Characterization

Caption: General workflow for synthesis and spectroscopic characterization.

Experimental protocols for acquiring spectroscopic data generally involve standard methodologies.[7]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically run in deuterated solvents like CDCl₃ or DMSO-d₆.

-

Mass Spectrometry (MS) : Electron Ionization (EI) is a common method for determining the molecular weight and fragmentation pattern.[7]

-

Infrared (IR) Spectroscopy : Samples are often prepared as KBr pellets to identify characteristic functional group vibrations.[7]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and logical pathway begins with the formation of the quinazolinone core, followed by functional group interconversions.

3.1. Synthetic Pathway Overview

The synthesis logically proceeds through two key stages:

-

Formation and Thionation of the Quinazolinone Core : Starting from readily available materials, the quinazolinone ring system is constructed and then converted to its thione analog.

-

Chlorination : The quinazolinethione is then chlorinated to yield the final product.

Caption: High-level synthetic pathway to the target compound.

3.2. Detailed Experimental Protocol

This protocol represents a robust and validated approach. The rationale behind each step is provided to enhance understanding and reproducibility.

Step 1: Synthesis of 2-(Methylthio)quinazolin-4(3H)-one (Precursor)

-

Rationale : This step involves the S-alkylation of the readily available 2-mercaptoquinazolin-4(3H)-one. Using a base like potassium carbonate is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily attacks the methylating agent (methyl iodide).[8] DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

Procedure :

-

To a solution of 2-mercaptoquinazolin-4(3H)-one (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(methylthio)quinazolin-4(3H)-one.

-

Step 2: Synthesis of this compound (Final Product)

-

Rationale : The conversion of the 4-oxo group to a 4-chloro group is a critical transformation. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this type of chlorination.[1][9] The reaction typically requires heating to drive the conversion. The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

-

Procedure :

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-(methylthio)quinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step.

-

Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.[10]

-

Reactivity and Key Transformations

The synthetic utility of this compound stems from the high reactivity of the C4-chloro substituent towards nucleophiles. This allows for the facile introduction of various functionalities, which is a cornerstone of combinatorial chemistry and SAR exploration.

Caption: Common nucleophilic substitution reactions at the C4 position.

The reaction of 4-chloroquinazolines with various amines is a well-established method for creating derivatives with significant biological potential, including kinase inhibitors.[11][12] Similarly, reactions with hydrazines can lead to further heterocyclic ring formations.[13]

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1][14] this compound is an exemplary intermediate used to generate libraries of compounds for screening against various biological targets.

5.1. Role as a Pharmacophore and Intermediate

The 4-(methylthio)quinazoline core serves as both a crucial intermediate and a pharmacophore.[1] Its derivatives have shown promise as:

-

Anticancer Agents : By acting as inhibitors of key signaling kinases, such as those in the MAPK/ERK pathway, these compounds can halt cell proliferation in various cancer cell lines.[1] The 4-anilinoquinazoline scaffold, readily accessible from 4-chloroquinazoline, is famous for its potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][12]

-

Antiviral and Antimicrobial Agents : The versatile quinazoline ring system has been incorporated into molecules with demonstrated activity against viruses and bacteria.[1][2]

-

Anti-inflammatory Agents : Certain 2,3-disubstituted quinazolin-4(3H)-ones, which can be synthesized from precursors related to our topic compound, have shown promising anti-inflammatory properties.[3][15]

5.2. Structure-Activity Relationship (SAR) Insights

The ease of substitution at the 4-position allows for systematic exploration of the SAR. For instance, in the context of kinase inhibition, varying the substituent introduced at the C4 position (e.g., different substituted anilines) dramatically influences the potency and selectivity of the final compound against the target kinase. The methylthio group at C2 also plays a role in modulating the electronic properties and binding interactions of the molecule within the active site of a protein.

Safety and Handling

As a reactive chemical intermediate, proper safety precautions are mandatory when handling this compound and its precursors/reagents.

-

General Handling : Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[16][17] Avoid contact with skin, eyes, and clothing.[18][19]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[16][19]

-

In case of Exposure :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][18]

-

Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[16]

-

Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][18]

-

Ingestion : Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[16][18]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[17][18]

-

Incompatible Materials : Strong oxidizing agents.[16]

Conclusion

This compound (CAS: 58803-74-0) is a high-value intermediate whose strategic importance in drug discovery cannot be overstated. Its facile synthesis and the high reactivity of its C4-chloro group provide a versatile platform for the development of novel therapeutic agents. The quinazoline core, a privileged scaffold, continues to yield potent drug candidates, particularly in oncology. This guide has provided an in-depth, technically grounded overview of its synthesis, properties, and applications, designed to empower researchers in their pursuit of new and effective medicines.

References

- Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E.-S. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.

- BenchChem. (2025). Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry.

- ChemicalBook. This compound CAS#: 58803-74-0.

- BenchChem. (2025). Head-to-head comparison of 4-(Methylthio)quinazoline synthesis methods.

- Gou, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(8).

- ResearchGate. (n.d.). Scheme 45. Reaction of 4-chloro-2-methylthio-benzo[h] pyrimido[4,5-b]quinoline 143 with different amines.

- Fisher Scientific. (2022). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. 4-Chloro-2-methyl-quinazoline.

- ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,...

- BOCSCI. CAS 58803-74-0|this compound.

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- Acros Organics. (2013). SAFETY DATA SHEET.

- Organic Chemistry Portal. Synthesis of quinazolinones.

- ChemicalBook. (2025). 4-Chloroquinazoline - Safety Data Sheet.

- Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 1-26.

- ChemicalBook. This compound CAS#: 58803-74-0.

- BenchChem. (2025). Synthesis of 4-(Methylthio)quinazoline Derivatives: An In-depth Technical Guide.

- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- BenchChem. (2025). Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide.

- TargetMol. 4-chloro-quinazoline.

- NIH. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(Methylthio)quinazoline.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.

- ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives.

- MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.

- Innovative Journal. (2024). Novel quinazoline derivatives: key pharmacological activities.

- ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.

- BuyersGuideChem. Product Search.

- MySkinRecipes. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis.

- Organic Chemistry Portal. Synthesis of quinazolines.

- PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery.

- J&W Pharmlab. 4-Chloro-2-methylthio-quinazoline.

- Guidechem. 1-methyl-8-(methylthio)imidazo[4,5-g]quinazoline.

- Guidechem. 7-Bromo-6-chloro-5,8-difluoro-2-(methylthio)quinazolin-4(1H)-one.

- Guidechem. Quinazoline, 2,4-bis(methylthio)- 48141-61-3 wiki.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. This compound CAS#: 58803-74-0 [m.chemicalbook.com]

- 6. CAS 58803-74-0|this compound [rlavie.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-2-(methylthio)quinazoline: Synthesis, Structural Analysis, and Reactivity

Introduction

Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold in drug discovery due to their wide array of potent biological activities.[1][2] These nitrogen-containing heterocyclic compounds form the core of numerous approved therapeutic agents, particularly in oncology.[1][3] Within this important class of molecules, 4-Chloro-2-(methylthio)quinazoline (CAS No: 58803-74-0) emerges as a critical intermediate and a versatile building block for the synthesis of more complex, biologically active molecules.[1][4] Its unique structural features, namely the reactive chlorine atom at the 4-position and the methylthio group at the 2-position, provide synthetic chemists with a powerful tool for molecular elaboration and the development of novel therapeutic agents.[1][5] This guide provides a comprehensive technical overview of the synthesis, in-depth structural characterization, and chemical reactivity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount before its use in synthesis or biological screening. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 58803-74-0 | [4][6] |

| Molecular Formula | C₉H₇ClN₂S | [4][6] |

| Molecular Weight | 210.68 g/mol | [6] |

| Appearance | White solid | [4] |

| Storage | 2-8°C | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence, starting from more readily available precursors. A common and efficient pathway involves the initial formation of a quinazolinone core, followed by chlorination and subsequent introduction of the methylthio group.

Synthetic Pathway Overview

A prevalent method for synthesizing the quinazoline scaffold involves the S-alkylation of a 4-thioxo-3,4-dihydroquinazoline derivative or the thioetherification of a 4-chloroquinazoline.[7] The latter is particularly relevant for introducing the methylthio group. The general strategy can be outlined as follows:

-

Formation of 2-Thio-4-hydroxyquinazoline: This intermediate is often prepared from anthranilic acid derivatives.

-

Chlorination: The hydroxyl group at the 4-position is converted to a highly reactive chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

-

S-Methylation: The 2-thio group is then methylated, or a 2-(methylthio) group is introduced to a pre-chlorinated quinazoline.

Experimental Protocol: Synthesis via Thioetherification

This protocol is adapted from general procedures for the synthesis of similar quinazoline derivatives.[7]

Step 1: Chlorination of 2-(Methylthio)quinazolin-4(3H)-one

-

To a flask charged with 2-(methylthio)quinazolin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) slowly at 0 °C.

-

Stir the mixture at room temperature for 30 minutes, and then heat at reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield crude this compound.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Caption: General workflow for the synthesis and purification of this compound.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to unequivocally confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system and a sharp singlet for the methylthio group. The aromatic region (typically δ 7.0-8.5 ppm) will display a pattern of doublets and triplets, with coupling constants characteristic of an ortho-substituted benzene ring. The methylthio protons (-SCH₃) will appear as a singlet, typically in the range of δ 2.5-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. Key signals would include those for the methylthio carbon (around δ 10-20 ppm), the aromatic carbons, and the quaternary carbons of the quinazoline core, including the C-Cl and C-S bonded carbons.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| -SCH₃ | 2.5 - 2.8 (singlet, 3H) | 14 - 16 |

| Aromatic C-H | 7.5 - 8.3 (multiplets, 4H) | 120 - 135 |

| C -Cl | N/A | 150 - 155 |

| C -S | N/A | 170 - 175 |

| Quaternary Aromatic C | N/A | 120 - 150 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 210. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.[11]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands for:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch (quinazoline ring) | 1550 - 1650 |

| C=C stretch (aromatic ring) | 1450 - 1600 |

| C-Cl stretch | 700 - 800 |

| C-S stretch | 600 - 700 |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high reactivity of the chlorine atom at the C4 position towards nucleophilic substitution.[12] This position is electronically deficient and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

The C4-Cl bond is the primary site of reactivity.[12] This allows for the facile introduction of various substituents, making it a valuable scaffold for building molecular diversity in drug discovery programs. Common nucleophiles that react at this position include:

-

Amines: Reaction with primary and secondary amines (anilines, alkylamines, etc.) yields 4-aminoquinazoline derivatives. 4-Anilinoquinazolines are a well-known class of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[1]

-

Alcohols/Phenols: Alkoxides and phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy quinazolines.

-

Thiols: Thiolates react to produce 4-thioether derivatives.

The methylthio group at the C2 position is generally less reactive under these conditions but can be oxidized or potentially displaced under harsher conditions.

Caption: Reactivity of this compound in SₙAr reactions.

Conclusion

This compound is a fundamentally important heterocyclic compound whose value is underscored by its role as a versatile synthetic intermediate in medicinal chemistry. Its straightforward synthesis and, most critically, the differential reactivity of its C4-chloro substituent, allow for extensive structural modifications. A thorough understanding of its spectroscopic characteristics is crucial for ensuring the identity and purity of synthesized materials, which is a prerequisite for any subsequent application in drug discovery and development. The methodologies and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this valuable quinazoline scaffold.

References

- BenchChem. (n.d.). Head-to-head comparison of 4-(Methylthio)quinazoline synthesis methods.

- The Royal Society of Chemistry. (2014). Supporting information.

- Supporting Information. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry.

- BenchChem. (n.d.). Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide.

- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.).

- Shanghai Rlavie Technology Co., Ltd. (n.d.). CAS 58803-74-0|this compound.

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications.

- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2015). MDPI.

- 4(3h)-quinazolinone, 6-chloro-2-(methylthio)- (C9H7ClN2OS). (n.d.). PubChemLite.

- 4-chloro-quinazoline. (n.d.). TargetMol.

- 4-Chloro-2-methylquinoline. (n.d.). PubChem.

- This compound CAS#: 58803-74-0. (n.d.). ChemicalBook.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI.

- 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... (n.d.). ResearchGate.

- Reaction of 4-chloro-2-methylthio-benzo[h] pyrimido[4,5-b]quinoline 143 with different amines. (n.d.). ResearchGate.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS 58803-74-0|this compound [rlavie.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 58803-74-0 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. acgpubs.org [acgpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Profile of 4-Chloro-2-(methylthio)quinazoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-(methylthio)quinazoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust predictive analysis. The methodologies and interpretations presented herein are grounded in established scientific practices to ensure accuracy and reliability.

Introduction to this compound

This compound is a substituted quinazoline, a class of heterocyclic compounds with a wide range of biological activities, making them privileged structures in medicinal chemistry.[1] The accurate characterization of this molecule is paramount for its use in research and development. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide will delve into the expected spectroscopic signature of this compound, providing a virtual roadmap for its identification.

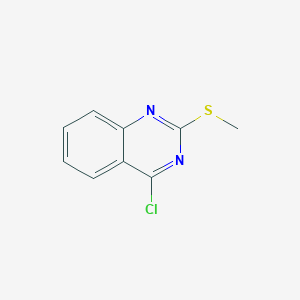

Chemical Structure and Properties:

Caption: Molecular structure of this compound.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Proper sample preparation and parameter selection are critical for obtaining high-resolution NMR spectra. The choice of deuterated solvent is important; Chloroform-d (CDCl₃) is a good starting point for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Expertise & Experience: The choice of ionization technique depends on the compound's properties. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides rich fragmentation patterns. Electrospray Ionization (ESI) is a softer technique, ideal for obtaining the molecular ion of less volatile or thermally labile compounds.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with either an EI or ESI source.

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Infrared (IR) Spectroscopy

Expertise & Experience: Attenuated Total Reflectance (ATR) is a modern and convenient technique for obtaining IR spectra of solid samples with minimal preparation. The traditional KBr pellet method is also effective.

Protocol:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).

-

Predicted Spectroscopic Data and Interpretation

The following sections provide a detailed prediction and interpretation of the spectroscopic data for this compound, based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinazoline ring system and the methyl protons of the methylthio group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.0 | Doublet | 1H | H-5 | The proton at position 5 is deshielded by the adjacent nitrogen and the fused aromatic ring. |

| ~7.9-7.7 | Triplet | 1H | H-7 | The proton at position 7 will appear as a triplet due to coupling with H-6 and H-8. |

| ~7.7-7.5 | Doublet | 1H | H-8 | The proton at position 8 is influenced by the adjacent nitrogen. |

| ~7.6-7.4 | Triplet | 1H | H-6 | The proton at position 6 will appear as a triplet due to coupling with H-5 and H-7. |

| ~2.6 | Singlet | 3H | -SCH₃ | The methyl protons adjacent to the sulfur atom are expected in this region. |

Interpretation: The aromatic region of the ¹H NMR spectrum of quinazoline derivatives typically appears between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of the protons on the benzene ring of the quinazoline core (H-5, H-6, H-7, and H-8) will be influenced by the substituents. The methyl group of the methylthio substituent is expected to appear as a singlet at approximately 2.6 ppm, a characteristic chemical shift for such a group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C-2 | The carbon atom bonded to both a nitrogen and a sulfur atom is expected to be significantly deshielded. |

| ~160 | C-4 | The carbon atom attached to the chlorine and a nitrogen atom will also be highly deshielded. |

| ~152 | C-8a | The bridgehead carbon atom adjacent to a nitrogen atom. |

| ~134 | C-7 | Aromatic carbon. |

| ~129 | C-5 | Aromatic carbon. |

| ~128 | C-6 | Aromatic carbon. |

| ~127 | C-8 | Aromatic carbon. |

| ~122 | C-4a | The bridgehead carbon atom. |

| ~14 | -SCH₃ | The methyl carbon of the methylthio group is expected at a high field. |

Interpretation: The carbon atoms in the heterocyclic ring (C-2 and C-4) are expected to have the most downfield chemical shifts due to the strong deshielding effects of the electronegative nitrogen, sulfur, and chlorine atoms. The aromatic carbons will appear in the typical range of 120-140 ppm. The methyl carbon of the methylthio group should appear at a significantly higher field, around 14 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Rationale |

| 210/212 | [M]⁺ / [M+2]⁺ | The molecular ion peak and its isotope peak. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. |

| 195/197 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 175 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 163 | [M-SCH₃]⁺ | Loss of the methylthio radical. |

Interpretation: The mass spectrum should show a clear molecular ion peak at m/z 210, with a corresponding M+2 peak at m/z 212 due to the presence of the ³⁷Cl isotope. Key fragmentation pathways would likely involve the loss of the methyl group, the chlorine atom, or the entire methylthio group.

Infrared (IR) Spectroscopy

The IR spectrum will help identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic, -SCH₃) |

| ~1610-1580 | C=N stretching |

| ~1550-1450 | C=C stretching (aromatic) |

| ~1100-1000 | C-Cl stretching |

| ~750-700 | C-S stretching |

Interpretation: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching of the methyl group, C=N and C=C stretching of the quinazoline ring, and the C-Cl and C-S stretching vibrations. The presence of these bands would provide strong evidence for the proposed structure.

Conclusion

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and drawing comparisons with related structures, this document serves as a valuable resource for the identification and characterization of this important heterocyclic compound. The detailed protocols and interpretations herein are intended to empower researchers in their synthetic and analytical endeavors, ensuring a high degree of confidence in their results.

References

A comprehensive list of references is provided below to support the information presented in this guide.

| No. | Title | Source | URL |

| 1 | Supporting information | The Royal Society of Chemistry | |

| 2 | An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones | ACG Publications | |

| 3 | An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones | ACG Publications | |

| 4 | Spectroscopic Profile of 4-(Methylthio)quinazoline: A Technical Guide | Benchchem | |

| 5 | Convenient synthesis of 1-substituted-4-methyl-5-oxo[4][5][6]triazolo[4,3-a]quinazolines | Arkivoc | |

| 6 | Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI | |

| 7 | Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][4][7]–oxazin–4–one and 3 o | GSC Online Press | |

| 8 | 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... | ResearchGate | |

| 9 | Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives | N/A | |

| 10 | 13C NMR spectra of synthesized model compound 4f. | ResearchGate | |

| 11 | CAS 58803-74-0 | This compound | N/A |

| 12 | A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds | MDPI | |

| 13 | 4-Chloroquinoline | NIST WebBook | |

| 14 | Synthetic route for the synthesis of quinazoline derivatives (7–27). | ResearchGate | |

| 15 | 4-Chloro-2-methylquinoline | PubChem | |

| 16 | 4-Chloro-2-(4-methylphenyl)quinazoline | PubChem | |

| 17 | This compound CAS#: 58803-74-0 | ChemicalBook | |

| 18 | 4-Chloro-2-methyl-quinazoline AldrichCPR 6484-24-8 | Sigma-Aldrich | |

| 19 | 4-chloro-2-(4-prop-2-enylpiperazin-1-yl)quinazoline | Optional[FTIR] - Spectrum | |

| 20 | 4,8-Dichloro-2-(2-methylsulfanylphenyl)quinazoline | PubChem | |

| 21 | 4-chloro-quinazoline | TargetMol | |

| 22 | This compound | MySkinRecipes |

Sources

biological activity of 4-Chloro-2-(methylthio)quinazoline derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-(methylthio)quinazoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This guide focuses on the this compound core, a versatile intermediate and pharmacophore that serves as a foundation for developing novel therapeutic agents.[1] We will delve into the synthetic pathways, diverse biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and the underlying mechanisms of action. This document synthesizes current knowledge, presenting detailed experimental protocols, structure-activity relationship (SAR) insights, and quantitative data to support and guide future research and drug development endeavors.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is the structural basis for over 200 natural alkaloids and a vast array of synthetic compounds.[3] Its derivatives exhibit a remarkable breadth of pharmacological effects, leading to the development of several FDA-approved drugs for various diseases.[3][4][5] The this compound moiety, specifically, offers a unique combination of features: the 4-chloro position acts as a reactive site for nucleophilic substitution, allowing for molecular diversification, while the 2-methylthio group modulates the electronic properties and can influence target binding.[1][6]

Synthesis of the this compound Core

The construction of the this compound scaffold is a multi-step process that allows for considerable variation. A common and efficient synthetic strategy begins with substituted anthranilic acids and proceeds through key intermediates. The general workflow involves the formation of a quinazolinone, followed by thionation, S-alkylation, and finally, chlorination.

General Synthetic Workflow

The pathway to the target scaffold typically involves the following transformations:

-

Cyclization: Reaction of an anthranilic acid derivative with an appropriate reagent (e.g., thiourea) to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

-

S-Alkylation: Introduction of the methylthio group by reacting the thioxo intermediate with a methylating agent like methyl iodide.[6]

-

Chlorination: Conversion of the 4-oxo group to the 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][7]

An alternative route involves creating the 4-chloroquinazoline intermediate first, followed by the introduction of the methylthio group.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Elucidating the Mechanism of Action of 4-Chloro-2-(methylthio)quinazoline as a Putative Kinase Inhibitor

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MOA) of 4-Chloro-2-(methylthio)quinazoline. Eschewing a rigid template, this guide presents a logical, phased experimental strategy, mirroring an authentic research and development workflow. The narrative emphasizes the causality behind experimental choices, ensuring that each step serves as a self-validating system for the next.

Part 1: Introduction and Foundational Concepts

The Quinazoline Scaffold: A Privileged Structure in Oncology

The quinazoline ring system, an aromatic heterocycle composed of fused pyrimidine and benzene rings, is recognized as a "privileged" scaffold in medicinal chemistry.[1] This designation stems from its ability to form the core of numerous compounds with diverse and potent biological activities, particularly as anticancer agents.[2][3][4] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon this scaffold and function primarily as inhibitors of protein tyrosine kinases, which are critical drivers of cancer cell proliferation and survival.[4][5] The majority of quinazoline-based anticancer agents achieve their effect by inhibiting protein kinases, thereby interfering with DNA replication and transcription to halt tumor growth.[2][4]

This compound: Rationale for Investigation

The subject of this guide, this compound, is a specific derivative warranting detailed mechanistic study. Its structure presents two key features for consideration:

-

The 4-Chloro Group: The chlorine atom at the 4-position is a highly reactive leaving group. In synthetic chemistry, this position is frequently targeted for nucleophilic aromatic substitution to introduce other functionalities, most notably anilino groups, which are characteristic of many potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[6][7] The presence of this chloro group suggests the compound could be a key intermediate or a reactive agent itself.

-

The 2-Methylthio Group: The methylthio (-SCH₃) substituent at the 2-position modulates the electronic and steric properties of the quinazoline core. Modifications at this position have been explored in the development of various biologically active quinazolines, including those with analgesic and anti-inflammatory properties.[8]

Central Hypothesis: Inhibition of Protein Kinase Signaling

Based on the extensive precedent set by the quinazoline class of molecules, the central working hypothesis is that This compound exerts its biological effects through the inhibition of one or more protein kinases. [1][2] These enzymes are pivotal nodes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2][3] This guide outlines a systematic approach to test this hypothesis, identify the specific kinase target(s), and characterize the downstream cellular consequences of inhibition.

Part 2: Phase I - Target Identification and Validation

The primary objective of this phase is to move from a broad, unbiased screen to a validated molecular target within the cell. The workflow is designed to efficiently identify high-probability kinase targets and confirm their engagement by the compound in a physiological context.

Caption: High-level workflow for identifying and validating kinase targets.

Method 1: Broad Kinase Profiling Panel

Causality: To efficiently test the central hypothesis, an unbiased screen against a large panel of purified protein kinases is the logical first step. This approach maximizes the probability of finding a target without preconceived notions and provides a broad view of the compound's selectivity. A luminescence-based assay like ADP-Glo™ is ideal as it measures kinase activity by quantifying the amount of ADP produced, a universal product of kinase-catalyzed reactions.

Experimental Protocol: Kinase Panel Screening (ADP-Glo™ Assay Principle)

-

Assay Plate Preparation: Dispense 1 µL of this compound (e.g., at 10 µM final concentration) or DMSO vehicle control into wells of a 384-well plate.

-

Kinase Reaction Initiation: Add 2 µL of a reaction mix containing a specific kinase, its corresponding substrate, and ATP to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add 2 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add 4 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.[1]

Data Presentation: Hypothetical Kinase Profiling Results

| Kinase Target | % Inhibition @ 10 µM | Selectivity Class |

| EGFR | 95% | Primary Hit |

| VEGFR2 | 88% | Primary Hit |

| SRC | 45% | Secondary Hit |

| ABL1 | 15% | Inactive |

| CDK2 | 8% | Inactive |

Method 2: Cellular Thermal Shift Assay (CETSA®)

Causality: A positive result in a biochemical assay is essential but insufficient; it must be validated in a cellular environment. CETSA® is a powerful technique that confirms direct binding of a compound to its target protein in intact cells. The principle is that a protein stabilized by a bound ligand will have a higher melting temperature. This experiment is crucial for validating that the compound can penetrate the cell membrane and engage its target.

Experimental Protocol: CETSA® for Target Validation

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) to ~80% confluency. Treat cells with the compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

-

Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Sample Preparation for Analysis: Collect the supernatant containing the soluble, non-denatured protein fraction.

-

Protein Analysis: Analyze the amount of the specific target protein (e.g., EGFR) remaining in the supernatant at each temperature point using Western blotting or another quantitative protein detection method.

-

Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Part 3: Phase II - Mechanistic and Kinetic Characterization

With validated targets in hand, this phase focuses on quantifying the interaction and elucidating the specific mode of inhibition. This data is critical for understanding the compound's potency and for guiding any future drug optimization efforts.

Caption: Workflow for detailed characterization of the inhibitor-target interaction.

Method 1: In Vitro Kinase Assay for IC₅₀ Determination

Causality: The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a compound's potency. Determining this value is essential for comparing the compound to known inhibitors and for establishing a concentration range for use in subsequent cellular assays.

Experimental Protocol: IC₅₀ Determination

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound, typically starting from 50 µM.

-

Assay Setup: Perform the kinase assay (as described in Phase I, Method 1) for the validated target (e.g., EGFR) using the range of inhibitor concentrations. Include "no inhibitor" (DMSO) and "no enzyme" controls.

-

Data Acquisition: Measure luminescence or another appropriate signal.

-

Data Analysis: Normalize the data with the high (DMSO) and low (no enzyme) controls representing 100% and 0% activity, respectively. Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Values

| Compound | Target | IC₅₀ (nM) |

| This compound | EGFR | 85 |

| This compound | VEGFR2 | 150 |

| Gefitinib (Control) | EGFR | 30 |

Method 2: ATP Competition Assay

Causality: Most quinazoline-based kinase inhibitors function by competing with ATP for binding in the enzyme's active site.[2] It is critical to confirm this specific mechanism. This is achieved by measuring the inhibitor's IC₅₀ at various fixed concentrations of ATP. If the compound is ATP-competitive, its apparent potency (IC₅₀) will decrease as the ATP concentration increases.

Experimental Protocol: ATP Competition

-

Set up Reaction Matrices: Prepare multiple sets of kinase reactions. Within each set, vary the concentration of the inhibitor (as in an IC₅₀ experiment). Between sets, use different fixed concentrations of ATP (e.g., 10 µM, 50 µM, 250 µM).

-

Run Assays: Perform the kinase assays and generate dose-response curves for the inhibitor at each ATP concentration.

-

Data Analysis: Calculate the IC₅₀ value for each ATP concentration. A rightward shift (increase) in the IC₅₀ value as ATP concentration increases is the hallmark of an ATP-competitive inhibitor. This can be further analyzed using a Lineweaver-Burk or Cheng-Prusoff plot to determine the inhibition constant (Ki).

Part 4: Phase III - Cellular and Pathway Analysis

The final phase connects the molecular mechanism (target inhibition) to the cellular phenotype (biological outcome). These experiments are designed to demonstrate that inhibiting the target kinase with the compound leads to the expected downstream signaling changes and ultimately affects cancer cell viability.

Caption: Inhibition of the EGFR signaling cascade by an ATP-competitive quinazoline.

Method 1: Western Blotting for Phospho-protein Levels

Causality: A direct consequence of kinase inhibition is the reduction of phosphorylation on its downstream substrates. Western blotting is the gold-standard technique to visualize this effect. By probing for both the phosphorylated form and the total amount of a target protein (e.g., p-EGFR and total EGFR), we can definitively show that the compound inhibits the kinase's activity within the cell, not just its expression.

Experimental Protocol: Phospho-protein Western Blot

-

Cell Treatment: Seed a relevant cell line (e.g., A549) and grow overnight. Starve the cells (serum-free media) for 4-6 hours, then treat with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the pathway. A non-stimulated control should be included.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

-

Quantification: Determine protein concentration in the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

-

Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms on-target activity.

Method 2: Cell Viability/Proliferation Assays

Causality: The ultimate goal of an anticancer agent is to stop cancer cell growth or kill them. A cell viability assay (like MTS or CellTiter-Glo®) measures the metabolic activity of cells, which correlates with the number of viable cells. This experiment demonstrates the desired phenotypic outcome of the compound's mechanistic action.

Experimental Protocol: MTS Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The reagent is converted by metabolically active cells into a colored formazan product.

-

Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of viability relative to vehicle-treated controls. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 5: Conclusion and Future Directions

This guide has outlined a rigorous, multi-phased strategy to comprehensively elucidate the mechanism of action of this compound. By progressing from broad screening to specific kinetic and cellular analyses, this workflow provides a high degree of confidence in the identified mechanism. The central hypothesis—that the compound acts as a kinase inhibitor—is systematically tested and validated at the biochemical, cellular, and pathway levels.

Successful execution of these studies would position this compound as a well-characterized hit compound. Future directions would logically include:

-

Structural Biology: Co-crystallizing the compound with its target kinase to understand the precise binding mode and guide structure-activity relationship (SAR) studies.

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of cancer to assess its therapeutic potential.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Google Scholar.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Google Scholar.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.

- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed.

- Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry. (n.d.). Benchchem.

- Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinazoline Derivatives

Introduction: The Quinazoline Core as a Privileged Scaffold in Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as one of the most significant "privileged structures" in the landscape of medicinal chemistry.[1] First synthesized in 1895, this versatile core has since been identified in over 200 natural alkaloids and an extensive array of synthetic compounds.[1][2] Its prominence stems from the rigid framework's ability to present substituents in a well-defined three-dimensional orientation, enabling potent and selective interactions with a multitude of biological targets.[1]

This structural advantage has led to the development of quinazoline derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[3][4][5] The clinical and commercial success of drugs such as Gefitinib (an anticancer agent), Prazosin (an antihypertensive), and Alfuzosin (for benign prostatic hyperplasia) underscores the therapeutic importance of this heterocyclic system.[1][5] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of novel quinazoline derivatives, offering field-proven insights for researchers and professionals in drug development.

PART 1: Strategic Synthesis of the Quinazoline Framework

The synthetic accessibility of the quinazoline nucleus is a key factor in its widespread use. Methodologies have evolved from classical, high-temperature condensations to highly efficient, atom-economical modern techniques. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and increasingly, by the principles of green chemistry.

Classical Synthetic Routes: The Foundation

Traditional methods, while sometimes harsh, laid the groundwork for quinazoline chemistry and are still relevant for specific applications.

-

Niementowski Synthesis: A foundational method involving the thermal condensation of anthranilic acid with an amide.[1][6] This reaction is a straightforward approach to producing 4(3H)-quinazolinones, crucial intermediates in many drug synthesis campaigns.

-

From 2-Amino Precursors: Other established routes utilize readily available starting materials like 2-aminobenzonitriles, 2-aminobenzaldehydes, or 2-aminobenzylamines, which can be cyclized with various one-carbon sources to form the pyrimidine ring.[7][8][9]

Modern Methodologies: Efficiency and Sustainability

Contemporary synthetic chemistry prioritizes efficiency, atom economy, and environmental responsibility. Quinazoline synthesis has benefited immensely from these advancements.

Multi-Component Reactions (MCRs)

MCRs have emerged as a powerful tool for the rapid and straightforward construction of the quinazoline scaffold from readily available substrates.[10][11] These one-pot reactions create complex molecules by forming multiple chemical bonds in a single step, which is both time- and cost-effective.[10]

A prevalent MCR strategy involves the one-pot, three-component reaction of a 2-amino benzophenone, an aldehyde, and a nitrogen source such as urea or ammonium acetate under aerobic oxidation conditions.[12][13] This approach allows for significant structural diversity in the final products.

Exemplary Protocol: Three-Component Synthesis of 2,4-Disubstituted Quinazolines [13]

-

Reactant Mixing: In a reaction vessel, combine 2-aminobenzophenone (1 mmol), the desired aldehyde (1 mmol), and urea (2 eq).

-

Heating: Heat the mixture to 140°C for approximately 20 minutes. The reaction is often performed neat (solvent-free), adhering to green chemistry principles.[13]

-

Work-up: After cooling, the crude product is purified, typically by recrystallization or column chromatography, to yield the corresponding 2,4-disubstituted quinazoline.

Green Chemistry Approaches

The integration of green chemistry principles has revolutionized quinazoline synthesis, minimizing waste and environmental impact.

-

Microwave-Assisted Synthesis: The use of microwave irradiation (MWI) dramatically accelerates reaction times, often improving yields and reducing side-product formation compared to conventional heating.[14][15] Many MCRs can be efficiently conducted under microwave conditions, sometimes in a matter of minutes.[16]

-

Sustainable Solvents and Catalysts: Researchers have successfully employed deep eutectic solvents (DES) and ionic liquids as environmentally benign reaction media.[6][16] Furthermore, numerous protocols have been developed that are catalyst-free or utilize reusable, non-toxic catalysts, such as molecular iodine or CuO nanoparticles.[7][9]

-

Electrochemical Synthesis: An emerging green technique involves electrochemically induced cyclization. This method avoids the need for metal catalysts or chemical oxidants, relying on electrochemical redox mechanisms to drive the reaction, thus offering high atomic efficiency and environmental sustainability.[17]

Caption: Mechanism of EGFR kinase inhibition by a quinazoline-based drug.

Structure-Activity Relationship (SAR) Insights

Decades of research have elucidated the key structural features of the quinazoline scaffold required for potent kinase inhibition. This knowledge is crucial for the rational design of new, more selective, and effective drug candidates. [18]

-

Position 4: This position is paramount for activity and selectivity. An anilino (aniline-derived) substituent is a hallmark of most EGFR inhibitors. The substitution pattern on this aniline ring dictates which specific kinases are targeted. [19][18]* Positions 6 and 7: Small, electron-donating groups, such as methoxy (-OCH₃) or other solubilizing moieties, are commonly installed at these positions. They often enhance binding affinity and improve the compound's pharmacokinetic properties. [18]* Position 2: While often unsubstituted, modifications at the C2 position can be used to fine-tune the molecule's properties or to target different regions within the ATP-binding pocket. [20]

Caption: Key Structure-Activity Relationship (SAR) points on the quinazoline scaffold.

Quantitative Data on Quinazoline-Based Kinase Inhibitors

The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of the target enzyme's activity. The antiproliferative activity against cancer cell lines is also a key metric.

| Compound/Drug | Target Kinase(s) | Cell Line | Antiproliferative Activity (IC₅₀) | Reference |

| Gefitinib | EGFR | A549 (Lung Cancer) | 21.17 µM | [18] |

| Erlotinib | EGFR | HepG2 (Liver Cancer) | 25 µM | [18] |

| Lapatinib | EGFR, HER2 | H1975 (Lung Cancer) | 8.05 µM | [18] |

| Compound 13 | EGFR | H1975 (Lung Cancer) | 3.01 µM | [18] |

| Compound 22a | VEGFR-2 | HepG2 (Liver Cancer) | 60.00 nM | [21] |

Table showing the inhibitory activities of selected quinazoline derivatives against various cancer cell lines.

PART 3: Expanding the Therapeutic Horizon

While oncology remains a dominant field for quinazoline derivatives, their structural versatility allows them to be adapted for numerous other biological targets.

-

Anti-inflammatory Agents: Certain quinazoline derivatives have been shown to inhibit the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), often by modulating the NF-κB signaling pathway. [22][23]* Antimicrobial Activity: The scaffold has been successfully modified to create potent antibacterial agents, including compounds active against methicillin-resistant Staphylococcus aureus (MRSA). [24][25]Additionally, antiviral activities against influenza and other viruses have been reported. [2][24]* Bioisosteric Replacement as a Design Strategy: A key strategy for expanding the therapeutic utility of quinazolines is bioisosteric replacement. This involves substituting an atom or group with another that has similar physical or chemical properties. For example, replacing a carbon atom with a sulfur atom in a triazino[2,3-c]quinazoline derivative was shown to significantly alter its affinity for COX enzymes, demonstrating how subtle changes can modulate biological activity and selectivity. [22][26][27]This approach is a powerful tool for optimizing lead compounds to improve efficacy and reduce toxicity. [22]

Conclusion and Future Directions

The quinazoline scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. [1][28]Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on several key areas:

-

Development of Novel Green Synthetic Routes: Continued innovation in sustainable synthetic methodologies will be crucial. [29]* Targeting Novel Biological Pathways: While kinase inhibition is well-established, the exploration of quinazolines for other targets, such as in neurodegenerative and metabolic diseases, holds significant promise.

-

Hybrid Molecules and Targeted Drug Delivery: The design of hybrid molecules that combine the quinazoline pharmacophore with other active moieties is an emerging strategy to enhance potency and overcome drug resistance. [4][30]* Computational and AI-Driven Design: The use of advanced computational modeling and artificial intelligence will accelerate the design and optimization of new quinazoline derivatives with desired therapeutic profiles.

This guide has provided a technical overview of the synthesis and application of quinazoline derivatives. The insights into synthetic strategy, mechanism of action, and structure-activity relationships serve as a foundational resource for scientists dedicated to harnessing the immense therapeutic potential of this remarkable scaffold.

References

- Recent Advancement in Quinazoline Moieties with Biological Potentials: A Comprehensive Review. YMER.

- Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PMC - NIH.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[3][20][22]riazino[2,3-c]quinazolines. PMC - PubMed Central.

- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.

- Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.

- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv

- Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. Taylor & Francis Online.

- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. ICONIC RESEARCH AND ENGINEERING JOURNALS.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ProQuest.

- Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. Taylor & Francis Online.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- Scheme 1. Synthesis of 2,4-disubstituted quinazolines. Reagents and....

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Quinazoline and quinazolinone as important medicinal scaffolds: a comparative p

- Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncost

- Chemistry and Pharmacology of Quinazoline Scaffolds-a review.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.

- Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[3][20][22]riazino[2,3-C]quinazolines. Preprints.org.

- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific.

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[3][20][22]riazino[2,3-c]quinazolines. ResearchGate.

- One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.

- Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors. PubMed.

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[3][20][22]riazino[2,3-c]quinazolines. PubMed.

- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.

- A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones.

- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.

- Synthesis of Medicinally Important Quinazolines and Their Deriv

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

- Synthesis of quinazolines. Organic Chemistry Portal.

- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H). PubMed.

- Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[3][20][22]riazino[2,3-c]quinazolines. MDPI.

- Quinazolines: Green synthesis, characterization and biological activities. Conference Series.

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - ProQuest [proquest.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. researchgate.net [researchgate.net]